molecular formula C41H65NO12 B120391 13,15-O-Bidesmethylimmunomycin CAS No. 153781-49-8

13,15-O-Bidesmethylimmunomycin

Cat. No. B120391
M. Wt: 764 g/mol
InChI Key: GDYYPISRDVJPSV-CVJTUGKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13,15-O-Bidesmethylimmunomycin is a type of polyketide antibiotic that is produced by Streptomyces bacteria. It belongs to the macrolide family of antibiotics and has a unique chemical structure that makes it a promising candidate for use in scientific research.

Scientific Research Applications

13,15-O-Bidesmethylimmunomycin has several potential applications in scientific research. It has been shown to have activity against a wide range of bacteria, including drug-resistant strains. This makes it a valuable tool for studying the mechanisms of bacterial resistance and developing new antibiotics. Additionally, 13,15-O-Bidesmethylimmunomycin has been found to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs to treat cancer and other inflammatory diseases.

Mechanism Of Action

The mechanism of action of 13,15-O-Bidesmethylimmunomycin involves binding to the bacterial ribosome and inhibiting protein synthesis. This leads to the death of the bacteria and the resolution of the infection. Additionally, 13,15-O-Bidesmethylimmunomycin has been found to have immunosuppressive properties, which make it useful for the treatment of autoimmune diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 13,15-O-Bidesmethylimmunomycin are complex and varied. It has been shown to have activity against a wide range of bacteria, including gram-positive and gram-negative strains. Additionally, it has been found to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs to treat cancer and other inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 13,15-O-Bidesmethylimmunomycin in lab experiments are its broad-spectrum activity against bacteria, its anti-inflammatory and anti-tumor properties, and its immunosuppressive properties. These properties make it a valuable tool for studying the mechanisms of bacterial resistance, developing new antibiotics, and developing new drugs to treat cancer and other inflammatory diseases. The limitations of using 13,15-O-Bidesmethylimmunomycin in lab experiments are its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the use of 13,15-O-Bidesmethylimmunomycin in scientific research. One direction is the development of new antibiotics based on the chemical structure of 13,15-O-Bidesmethylimmunomycin. Another direction is the development of new drugs to treat cancer and other inflammatory diseases based on the anti-inflammatory and anti-tumor properties of 13,15-O-Bidesmethylimmunomycin. Additionally, further research is needed to fully understand the mechanism of action of 13,15-O-Bidesmethylimmunomycin and its potential toxicity.

Synthesis Methods

The synthesis of 13,15-O-Bidesmethylimmunomycin involves the fermentation of Streptomyces bacteria. The bacteria are grown in a suitable medium, and the antibiotic is extracted from the culture using a solvent extraction method. The extracted compound is then purified using chromatography techniques. The synthesis of 13,15-O-Bidesmethylimmunomycin is a complex process that requires skilled technicians and specialized equipment.

properties

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14,23,25-tetrahydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H65NO12/c1-8-28-16-22(2)15-23(3)17-33(46)37-34(47)19-25(5)41(51,54-37)38(48)39(49)42-14-10-9-11-29(42)40(50)53-36(26(6)31(44)21-32(28)45)24(4)18-27-12-13-30(43)35(20-27)52-7/h16,18,23,25-31,33-37,43-44,46-47,51H,8-15,17,19-21H2,1-7H3/b22-16+,24-18+/t23-,25+,26+,27-,28+,29-,30+,31-,33-,34-,35+,36+,37+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYYPISRDVJPSV-CVJTUGKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)O)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13,15-O-Bidesmethylimmunomycin

CAS RN

153781-49-8
Record name 13,15-O-Bidesmethylascomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153781498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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